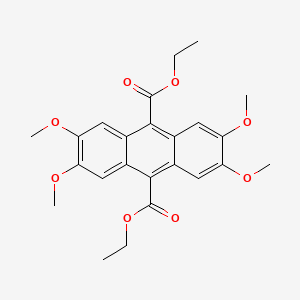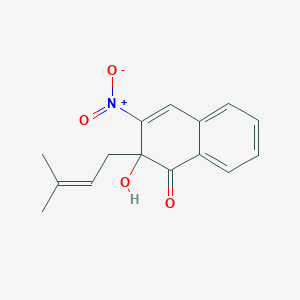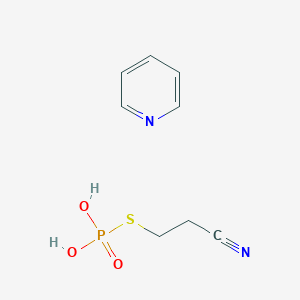![molecular formula C17H19NO B14375064 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol CAS No. 90136-95-1](/img/structure/B14375064.png)
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenol group attached to a tetrahydroisoquinoline moiety. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrahydroisoquinoline moiety can be reduced to form decahydroisoquinoline.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or selenium dioxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Decahydroisoquinoline derivatives
Substitution: Halogenated or nitrated phenol derivatives
科学研究应用
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of bioactive compounds.
作用机制
The mechanism of action of 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with active sites of enzymes, while the tetrahydroisoquinoline moiety can interact with receptor proteins. These interactions can modulate various biological processes, including signal transduction and gene expression .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the phenol group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the 2-position.
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A carboxylated derivative.
Uniqueness
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol is unique due to the presence of both a phenol group and a tetrahydroisoquinoline moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
90136-95-1 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC 名称 |
2-[(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)methyl]phenol |
InChI |
InChI=1S/C17H19NO/c1-18-11-14-7-2-4-8-16(14)15(12-18)10-13-6-3-5-9-17(13)19/h2-9,15,19H,10-12H2,1H3 |
InChI 键 |
XACCUMOFSBQYPD-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C2=CC=CC=C2C1)CC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)

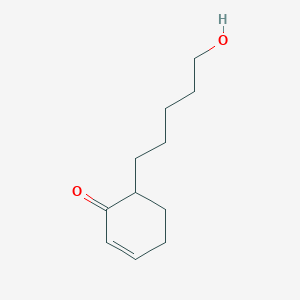

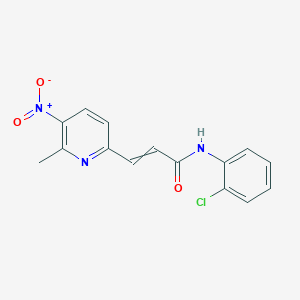

![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)



